Physicochemical Signature (clogP and TPSA) Distinguishes the Compound from First‑Generation Fibrate‑Class Molecules
The target compound exhibits a computed clogP of 3.11 and a topological polar surface area (TPSA) of 55.73 Ų, locating it in a distinct region of oral drug‑like chemical space compared to clinically used fibrates such as clofibrate (clogP ~2.6; TPSA ~46 Ų) and bezafibrate (clogP ~3.7; TPSA ~99 Ų) [1][2]. While the target compound's lipophilicity is intermediate between these two comparators, its TPSA is markedly lower than bezafibrate, suggesting superior membrane permeation potential, and marginally higher than clofibrate, which may confer improved aqueous solubility relative to the more lipophilic bezafibrate [1][2].
| Evidence Dimension | Computed lipophilicity (clogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP 3.11; TPSA 55.73 Ų |
| Comparator Or Baseline | Clofibrate: clogP ~2.6, TPSA ~46 Ų; Bezafibrate: clogP ~3.7, TPSA ~99 Ų |
| Quantified Difference | ΔclogP vs. clofibrate = +0.5; vs. bezafibrate = −0.6; ΔTPSA vs. clofibrate = +9.7 Ų; vs. bezafibrate = −43.3 Ų |
| Conditions | In silico calculation; ECBD platform using standard molecular descriptor algorithms |
Why This Matters
A balanced clogP/TPSA profile distinct from both comparators indicates that this compound occupies a unique oral-drug-likeness envelope, which directly impacts decisions when selecting a chemical probe with favorable default permeability and solubility.
- [1] European Chemical Biology Database (ECBD). Compound EOS64580: 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide. https://sildrug.ibb.waw.pl/ecbd/EOS64580/#assays (accessed 30 Apr 2026). View Source
- [2] PubChem. Clofibrate (Compound Summary). National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/clofibrate (accessed 30 Apr 2026). View Source
